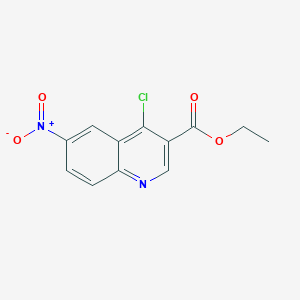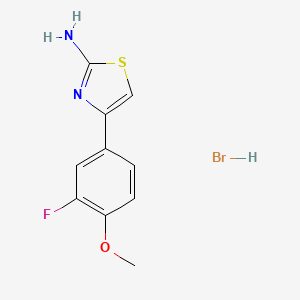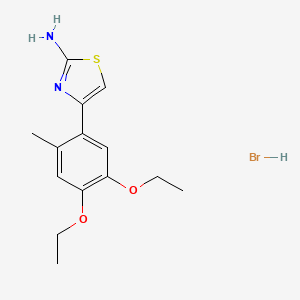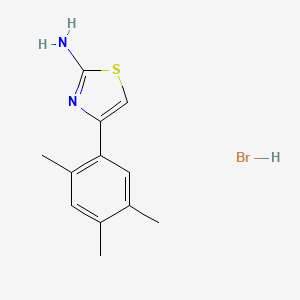
Ethyl 4-chloro-6-nitroquinoline-3-carboxylate
Descripción general
Descripción
Ethyl 4-chloro-6-nitroquinoline-3-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, including cyclization, nitration, chlorination, and other functional group transformations. For instance, the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, a related compound, was achieved through a Friedländer reaction promoted by chlorotrimethylsilane (TMSCl) . Another related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, was synthesized from 4-methoxyaniline through cyclization, nitration, and chlorination steps . These methods highlight the versatility of quinoline synthesis, which can be adapted to introduce various substituents at different positions on the quinoline ring.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as chloro, nitro, and ester groups, can significantly influence the chemical and physical properties of the compound. NMR spectroscopy is a common technique used to confirm the structure of synthesized quinoline derivatives, as reported for various halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates .
Chemical Reactions Analysis
Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitution and ring transformation reactions. For example, chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione underwent substitution reactions with nucleophiles such as sodium azide, amines, and thiophenol, leading to novel quinolinone derivatives . Additionally, the reactivity of quinoline derivatives towards nucleophilic addition and cyclocondensation reactions has been demonstrated in the synthesis of substituted 3-aminoquinolines from nitroarenes and protected ethyl aminocrotonate .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups like nitro and chloro can affect the electron density of the quinoline ring, thereby impacting its reactivity. The physical properties such as melting points and solubility are also determined by the substituents present on the quinoline core. For instance, the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate under microwave-assistance using aluminium metal as a catalyst resulted in a high yield of the product, and its structure was confirmed by melting point measurements and NMR spectrometry .
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry and Drug Development
-
Synthetic Organic Chemistry
-
Heterocyclic Chemistry
-
Materials Science
-
Green Chemistry
-
Analytical Chemistry
Safety And Hazards
- Toxicity : As with any chemical compound, caution is necessary. Consult safety data sheets (SDS) for handling instructions.
- Hazard Symbols : May carry hazard symbols such as “Harmful” or “Irritant.”
- Storage : Store in a cool, dry place away from direct sunlight.
Direcciones Futuras
Research on Ethyl 4-chloro-6-nitroquinoline-3-carboxylate should focus on:
- Biological Activity : Investigate potential applications in medicine or agrochemicals.
- Synthetic Modifications : Explore derivatization strategies to enhance properties.
- Mechanistic Studies : Understand its interactions with biological targets.
Please note that this analysis is based on available information, and further studies are essential for a comprehensive understanding of this compound’s properties and applications123.
Propiedades
IUPAC Name |
ethyl 4-chloro-6-nitroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-2-19-12(16)9-6-14-10-4-3-7(15(17)18)5-8(10)11(9)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLBXSAYGSUOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540574 | |
| Record name | Ethyl 4-chloro-6-nitroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6-nitroquinoline-3-carboxylate | |
CAS RN |
103514-54-1 | |
| Record name | Ethyl 4-chloro-6-nitro-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103514-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-6-nitroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine hydrochloride](/img/structure/B1356555.png)


![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)
![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]piperazine oxalate](/img/structure/B1356568.png)






